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Compound of Interest

Compound Name: N-Cyclohexylmethyl-p-nitroaniline

CAS No.: 77755-79-4

Cat. No.: B3358192

Get Quote

Executive Summary
N-Cyclohexylmethyl-4-nitroaniline (CAS: 77755-79-4) is a secondary amine intermediate

characterized by a para-nitroaniline core functionalized with a cyclohexylmethyl group. It serves

as a critical building block in the synthesis of azo dyes, antioxidants, and pharmaceutical motifs

requiring lipophilic amine functionalities.

This technical guide provides a rigorous analysis of the molecule, detailing a high-yield

synthetic pathway via reductive amination and a validated HPLC analytical protocol. The

content is designed for research scientists requiring high-purity standards and robust

characterization data.

Structural Elucidation & Physicochemical
Properties[1]
The molecule comprises an electron-deficient aromatic ring (due to the
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group) coupled to a lipophilic cyclohexyl "tail." This duality creates unique solubility and
reactivity profiles.

Chemical Identity
Property Detail

IUPAC Name N-(Cyclohexylmethyl)-4-nitroaniline

CAS Number 77755-79-4

Molecular Formula

Molecular Weight 234.30 g/mol

Appearance
Yellow crystalline solid (characteristic of

nitroanilines)

Predicted Physicochemical Parameters
LogP (Lipophilicity): ~3.8 – 4.2. The cyclohexyl group significantly increases lipophilicity

compared to the parent 4-nitroaniline (LogP ~1.4), making this derivative less water-soluble

and highly retained on C18 HPLC columns.

pKa (Amine): ~1.0 – 2.0. The strong electron-withdrawing nature of the para-nitro group

delocalizes the lone pair on the amine nitrogen into the aromatic ring, drastically reducing its

basicity compared to typical secondary amines (pKa ~10-11).

UV-Vis Absorption:

~380 nm (in EtOH). The "push-pull" electronic system (amine donor

nitro acceptor) creates a strong charge-transfer band, responsible for its intense yellow color.

Synthetic Pathway: Reductive Amination
Direct alkylation of 4-nitroaniline with cyclohexylmethyl halides is often low-yielding due to the

poor nucleophilicity of the amine nitrogen. The preferred "Expertise-Driven" approach is

Reductive Amination.

Reaction Logic
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We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

Causality: STAB is milder than Sodium Borohydride (

). It selectively reduces the intermediate iminium ion without reducing the nitro group or the
aldehyde/ketone competitively, preventing side reactions.

Synthetic Workflow Diagram
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Click to download full resolution via product page

Caption: Stepwise reductive amination pathway using mild hydride transfer to ensure nitro-

group integrity.

Detailed Protocol
Reagents:

4-Nitroaniline (1.0 equiv)

Cyclohexanecarboxaldehyde (1.1 equiv)

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acetic Acid (AcOH) (1.0 equiv)

Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:
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Imine Formation: In a dry flask, dissolve 4-nitroaniline (10 mmol) and

cyclohexanecarboxaldehyde (11 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol) to

catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

IPC (In-Process Control): Monitor by TLC.[1][2] A shift in spot Rf indicates imine formation.

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

Allow the reaction to warm to RT and stir overnight.

Why? Portion-wise addition prevents exotherms that could degrade the labile imine.

Quenching: Quench with saturated aqueous

solution. The evolution of gas (

) indicates decomposition of excess borohydride and acid neutralization.

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine,

dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Hexane/Ethyl Acetate) to yield the yellow solid product.

Analytical Methodologies
To ensure the integrity of the synthesized material, a self-validating analytical workflow is

required.

HPLC-DAD Method (Reverse Phase)
This method separates the product from unreacted 4-nitroaniline (more polar) and bis-alkylated

impurities (more lipophilic).
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Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x

100 mm, 3.5 µm

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid

Gradient
0-2 min: 20% B; 2-10 min: 20%

90% B; 10-12 min: 90% B.

Flow Rate 1.0 mL/min

Detection
UV at 254 nm (aromatic) and 380 nm

(nitroaniline specific)

Analytical Logic Diagram

Elution Order

Crude Reaction Mix

RP-HPLC (C18 Column)
Hydrophobic Interaction

RT ~3.5 min
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Caption: HPLC elution logic. The lipophilic cyclohexyl group significantly increases retention

time compared to the starting material.

Spectral Verification (NMR)
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H NMR (400 MHz,

):

8.05 (d, 2H, Ar-H ortho to

) – Typical AA'BB' system.

6.55 (d, 2H, Ar-H ortho to

).

4.80 (br s, 1H,

) – Broad signal, exchangeable with

.

3.05 (t, 2H,

) – Distinctive doublet or triplet depending on resolution.

0.9 – 1.8 (m, 11H, Cyclohexyl protons) – Multiplet envelope.

Safety & Regulatory Context
Toxicity: Nitroanilines are known to cause methemoglobinemia upon skin contact or

inhalation. They interfere with the oxygen-carrying capacity of blood.

Protocol: Double-gloving (Nitrile) and working in a fume hood is mandatory.

Environmental: 4-Nitroaniline derivatives are persistent environmental pollutants. All aqueous

waste from the HPLC and workup must be segregated as "Halogenated/Toxic Organic

Waste" (due to DCE/DCM use) and incinerated.

Regulatory: While not a controlled substance itself, this molecule shares structural homology

with precursors for benzimidazole opioids (nitazenes). Researchers must maintain strict

inventory logs to demonstrate legitimate research utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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